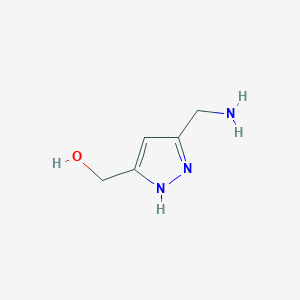
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is an organic compound with the molecular formula C5H9N3O It features a pyrazole ring substituted with an aminomethyl group at the 3-position and a hydroxymethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol typically begins with commercially available pyrazole derivatives.
Step 1 Aminomethylation: The pyrazole derivative undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions. This step introduces the aminomethyl group at the 3-position of the pyrazole ring.
Step 2 Hydroxymethylation: The intermediate product from the first step is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide. This introduces the hydroxymethyl group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxymethyl or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated compounds, acylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.
Medicine
Drug Development: It is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Aminomethyl)-1h-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(3-(Aminomethyl)-1h-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-(Aminomethyl)-1h-pyrazol-5-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is unique due to the specific positioning of the aminomethyl and hydroxymethyl groups on the pyrazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C5H9N3O/c6-2-4-1-5(3-9)8-7-4/h1,9H,2-3,6H2,(H,7,8) |
Clave InChI |
UBMWRZJTZZSONY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)

![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
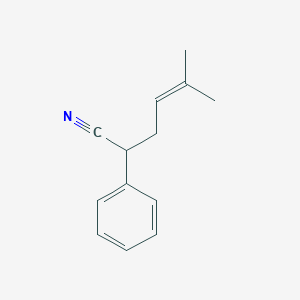
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
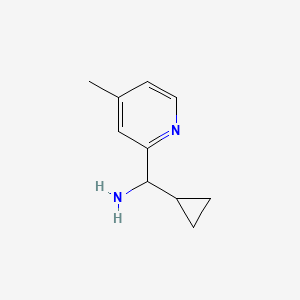
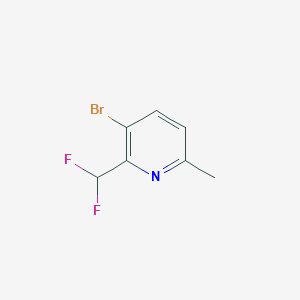
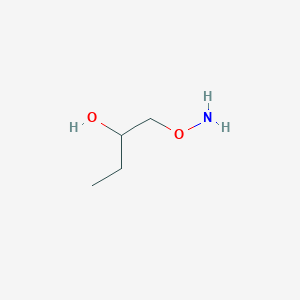

![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
